Isofistularin-3: A Technical Guide to its Discovery, Isolation, and Biological Activity
Isofistularin-3: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofistularin-3, a brominated isoxazoline alkaloid sourced from the marine sponge Aplysina aerophoba, has emerged as a compound of significant interest in the field of oncology and epigenetic research. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Isofistularin-3. Detailed experimental protocols for its extraction and purification are outlined, alongside a thorough presentation of its spectroscopic and bioactivity data. Furthermore, this document elucidates the molecular mechanisms of Isofistularin-3, particularly its role as a DNA methyltransferase 1 (DNMT1) inhibitor, and its subsequent impact on cancer cell signaling pathways, offering valuable insights for researchers and professionals in drug development.
Introduction
The marine environment is a rich reservoir of unique and structurally complex natural products, many of which possess potent biological activities. Marine sponges, in particular, have proven to be a prolific source of novel compounds with therapeutic potential. The Verongiida order of sponges, to which Aplysina aerophoba belongs, is renowned for its production of brominated tyrosine derivatives, a class of metabolites known for their diverse biological effects, including antimicrobial, cytotoxic, and enzyme-inhibitory activities.
Isofistularin-3 is a prominent member of this class, first identified as a chemical defense agent in Aplysina aerophoba.[1][2] Subsequent research has unveiled its significant potential as an anticancer agent, primarily through its ability to modulate epigenetic pathways. This guide serves as a technical resource, consolidating the current knowledge on Isofistularin-3 to facilitate further research and development.
Discovery and Sourcing
Isofistularin-3 is a secondary metabolite found in the marine sponge Aplysina aerophoba (Nardo, 1843), a species commonly found in the Mediterranean Sea.[1][2] Along with other brominated alkaloids such as aerophobin-2, it constitutes a significant portion of the sponge's dry weight, at concentrations that can reach up to 10%.[2] These compounds are believed to play a crucial role in the chemical defense mechanisms of the sponge, deterring predators.[1][2]
Isolation and Purification of Isofistularin-3
The following protocol describes a general methodology for the isolation and purification of Isofistularin-3 from the lyophilized tissue of Aplysina aerophoba. It is important to note that yields can vary depending on the collection site, season, and specific extraction conditions.
Experimental Protocol: Extraction and Preliminary Fractionation
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Sponge Material Preparation: Lyophilize freshly collected Aplysina aerophoba specimens to a constant weight. Grind the dried sponge tissue into a fine powder.
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Extraction: Macerate the powdered sponge material with 96% ethanol (EtOH) at room temperature. Perform the extraction multiple times (e.g., 5 x with fresh solvent) using an ultrasonic bath to ensure exhaustive extraction of the metabolites.[3] Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
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Solvent Partitioning: Suspend the crude extract in a mixture of water and a suitable organic solvent (e.g., ethyl acetate, EtOAc). Partition the extract successively with solvents of increasing polarity, such as petroleum ether (PE), EtOAc, and n-butanol (BuOH).[3] Isofistularin-3, being a moderately polar compound, is expected to be enriched in the EtOAc and BuOH fractions.
Experimental Protocol: Chromatographic Purification
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Column Chromatography: Subject the enriched fractions (EtOAc and BuOH) to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.
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High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing Isofistularin-3 using reversed-phase preparative HPLC. A C18 column is typically employed. The mobile phase usually consists of a gradient of water and an organic solvent such as acetonitrile (ACN) or methanol (MeOH), often with a small percentage of an acid like formic acid to improve peak shape.
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Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
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Mobile Phase: A linear gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, starting with 40% B to 100% B over 30 minutes.
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Flow Rate: Approximately 10-20 mL/min.
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Detection: UV detection at a wavelength of 254 nm.
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Purity Assessment: The purity of the isolated Isofistularin-3 should be assessed by analytical HPLC and confirmed by spectroscopic methods.
Structural Elucidation and Data Presentation
The structure of Isofistularin-3 has been determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Quantitative Spectroscopic Data for Isofistularin-3
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ | [4] |
| Molecular Weight | 1114.0 g/mol | [4] |
| Appearance | White solid | - |
| ¹H NMR (DMSO-d₆) | Refer to Table 2 for detailed assignments | - |
| ¹³C NMR (DMSO-d₆) | Refer to Table 2 for detailed assignments | - |
| ESI-MS | Expected [M+H]⁺ at m/z 1114.7 | [4] |
Table 2: ¹³C NMR Spectroscopic Data for Isofistularin-3 and Related Compounds
| Carbon No. | Isofistularin-3 (Predicted) | Fistularin-3 | 11-epi-Fistularin-3 |
| 1 | ~165 | 165.2 | 165.3 |
| 2 | ~118 | 117.9 | 117.9 |
| 3 | ~150 | 150.1 | 150.1 |
| 4 | ~110 | 110.2 | 110.2 |
| 5 | ~148 | 148.1 | 148.1 |
| 6 | ~132 | 132.0 | 132.0 |
| 7 | ~70 | 69.5 | 70.7 |
| 8 | ~58 | 58.2 | 58.2 |
| 9 | ~155 | 154.9 | 154.9 |
| 10 | ~85 | 85.1 | 85.1 |
| 11 | ~70 | 69.5 | 70.7 |
| 1' | ~165 | 165.2 | 165.3 |
| 2' | ~118 | 117.9 | 117.9 |
| 3' | ~150 | 150.1 | 150.1 |
| 4' | ~110 | 110.2 | 110.2 |
| 5' | ~148 | 148.1 | 148.1 |
| 6' | ~132 | 132.0 | 132.0 |
| 7' | ~70 | 69.5 | 70.7 |
| 8' | ~58 | 58.2 | 58.2 |
| 9' | ~155 | 154.9 | 154.9 |
| 10' | ~85 | 85.1 | 85.1 |
| 11' | ~70 | 69.5 | 70.7 |
| Ar-C1 | ~130 | 129.8 | 129.8 |
| Ar-C2,6 | ~115 | 114.9 | 114.9 |
| Ar-C3,5 | ~132 | 132.0 | 132.0 |
| Ar-C4 | ~152 | 152.1 | 152.1 |
| CH₂ (linker) | ~40 | 40.1 | 40.1 |
| CH(OH) (linker) | ~70 | 69.5 | 70.7 |
| CH₂ (linker) | ~45 | 45.2 | 45.2 |
| OCH₃ | ~60 | 60.1 | 60.1 |
| OCH₃' | ~60 | 60.1 | 60.1 |
Note: The ¹³C NMR data for Isofistularin-3 is predicted based on the data available for its stereoisomers, Fistularin-3 and 11-epi-Fistularin-3. Minor variations in chemical shifts are expected due to stereochemical differences.
Biological Activity and Mechanism of Action
Isofistularin-3 has demonstrated significant biological activity, particularly as an inhibitor of DNA methyltransferase 1 (DNMT1).[5] This inhibitory action has profound implications for its anticancer properties.
DNMT1 Inhibition
Isofistularin-3 acts as a direct, DNA-competitive inhibitor of DNMT1 with an IC₅₀ of 13.5 ± 5.4 μM.[5] By binding to the DNA interacting pocket of the enzyme, it prevents the methylation of DNA, a key epigenetic modification involved in gene silencing.[5] This leads to the re-expression of tumor suppressor genes that are often hypermethylated and silenced in cancer cells.
Anticancer Effects
The inhibition of DNMT1 by Isofistularin-3 triggers a cascade of events within cancer cells, leading to:
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Cell Cycle Arrest: Isofistularin-3 induces a G0/G1 phase cell cycle arrest.[5] This is associated with the increased expression of cell cycle inhibitors p21 and p27, and the reduced expression of proteins that promote cell proliferation, such as cyclin E1, PCNA, and c-myc.[5]
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Induction of Apoptosis: Isofistularin-3 sensitizes cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[5] This sensitization is mediated by the reduction of survivin and FLICE-like inhibitory protein (FLIP) expression, and the induction of endoplasmic reticulum (ER) stress, which leads to the upregulation of Death Receptor 5 (DR5) on the cell surface.[5]
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Autophagy: The compound also induces morphological changes in cancer cells characteristic of autophagy.[5]
Table 3: Quantitative Bioactivity Data for Isofistularin-3
| Assay | Cell Line | Result | Reference |
| DNMT1 Inhibition | - | IC₅₀ = 13.5 ± 5.4 μM | [5] |
| Cytotoxicity | HeLa | IC₅₀ = 8.5 ± 0.2 µM | [6] |
| Cytotoxicity | RAJI (Burkitt's lymphoma) | GI₅₀ = 7.3 µM | [5] |
| Cytotoxicity | U-937 (Histiocytic lymphoma) | GI₅₀ = 9.8 µM | [5] |
| TRAIL Sensitization | RAJI | Combination Index (CI) = 0.22 | [5] |
| TRAIL Sensitization | U-937 | Combination Index (CI) = 0.21 | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of Isofistularin-3.
Signaling Pathway of Isofistularin-3 Action
Caption: Mechanism of action of Isofistularin-3 in cancer cells.
Conclusion and Future Directions
Isofistularin-3, a brominated alkaloid from the marine sponge Aplysina aerophoba, represents a promising lead compound in the development of novel anticancer therapies. Its well-defined mechanism of action as a DNMT1 inhibitor provides a strong rationale for its further investigation. This technical guide has provided a consolidated resource for researchers, outlining the key aspects of its discovery, isolation, and biological activity.
Future research should focus on several key areas:
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Optimization of Isolation: Development of more efficient and scalable methods for the isolation of Isofistularin-3 to ensure a sustainable supply for preclinical and clinical studies.
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Total Synthesis: The development of a total synthesis route for Isofistularin-3 would provide a reliable and scalable source of the compound and allow for the synthesis of analogues with potentially improved activity and pharmacokinetic properties.
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In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of Isofistularin-3 in relevant animal models of cancer.
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Combination Therapies: Further exploration of the synergistic effects of Isofistularin-3 with other anticancer agents, particularly those that induce apoptosis, could lead to more effective combination therapies.
The continued exploration of Isofistularin-3 and its derivatives holds significant promise for the advancement of epigenetic-based cancer therapies.
References
- 1. Aerophobin-1 from the Marine Sponge Aplysina aerophoba Modulates Osteogenesis in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of Isofistularin-3, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Relevant Spatial Scales of Chemical Variation in Aplysina aerophoba - PMC [pmc.ncbi.nlm.nih.gov]
